6-{[4-(4-chlorophenyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-{[4-(4-chlorophenyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a combination of triazole and pyrimidine rings. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-chlorophenyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. The process may include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Attachment of the Chlorophenyl and Nitrophenyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the Pyrimidine Ring: This step involves the cyclization of urea or thiourea derivatives with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in acidic medium.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antifungal agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The triazole and pyrimidine rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The exact mechanism may involve:
Inhibition of Enzymes: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antimicrobial and antifungal properties.
Pyrimidine Derivatives: Widely studied for their antiviral and anticancer activities.
Thiadiazole Derivatives: Explored for their potential as anti-inflammatory and neuroprotective agents.
Uniqueness
6-{[4-(4-chlorophenyl)-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups, which may confer a broader spectrum of biological activities and potential therapeutic applications compared to its individual components.
Properties
IUPAC Name |
6-[[4-(4-chlorophenyl)-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4S/c21-13-4-6-15(7-5-13)26-17(9-14-10-18(28)23-19(29)22-14)24-25-20(26)32-11-12-2-1-3-16(8-12)27(30)31/h1-8,10H,9,11H2,(H2,22,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUXAFVWBIHLIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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